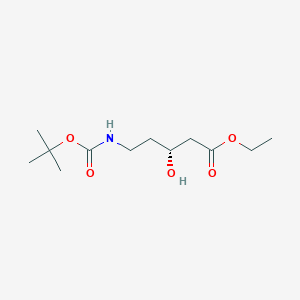

(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

Übersicht

Beschreibung

“®-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester” is an ester. Esters are derived from carboxylic acids where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .

Synthesis Analysis

The synthesis of esters like “®-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester” typically involves the reaction of carboxylic acids and alcohols in the presence of a catalyst, a process called esterification . The reaction is reversible and does not go to completion . To shift the reaction towards ester formation, a large excess of alcohol can be used .Molecular Structure Analysis

The molecular structure of esters, including “®-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester”, involves a carbonyl group (C=O) and an ether group (R-O-R’) . The carbonyl carbon is bonded to an oxygen atom and to the rest of the molecule (which includes the R-O-R’ part) .Chemical Reactions Analysis

Esters can undergo a variety of chemical reactions. One such reaction is hydrolysis, where the ester reacts with water to produce a carboxylic acid and an alcohol . This reaction is catalyzed by either an acid or a base .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding, so they have intermediate boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water .Wissenschaftliche Forschungsanwendungen

Biotechnological Production and Applications

- Biotechnological Approaches for Mass-Production : Advances in biotechnological production provide effective and environmentally friendly approaches for the mass-production of compounds with health-promoting effects and value as food additives. Despite improvements in stability and bioavailability, thorough evaluation is needed for safe and efficient use in food products (Marchev et al., 2021).

Chemical Synthesis and Industrial Applications

- Alkoxycarbonylation of Phytogenic Substrates : The synthesis of esters through alkoxycarbonylation of unsaturated phytogenic substrates under mild conditions opens new industrial processes for obtaining advanced chemical products, including polymers (Sevostyanova & Batashev, 2023).

Antioxidant Activities and Food Science

- Antioxidant Properties : Studies on hydroxycinnamates reveal potent antioxidant activities beneficial for health. These findings underline the importance of structural effects on antioxidant activity potency and point to a gap in in vivo information for certain compounds (Shahidi & Chandrasekara, 2010).

Lactic Acid in Green Chemistry

- Lactic Acid as a Feedstock : Lactic acid serves as a feedstock for green chemistry, leading to the production of valuable chemicals such as pyruvic acid and lactate ester via chemical and biotechnological routes. This highlights the potential of biotechnological processes to replace chemical routes in the future (Gao, Ma, & Xu, 2011).

Polymer Science and Material Engineering

- Polymerization of Cyclic Esters : The application of amines as (co)initiators in the ring-opening polymerization of aliphatic cyclic esters presents opportunities for fully controlling the syntheses of corresponding polymers, which is crucial for developing new materials and medical applications (Duda, Biela, Kowalski, & Libiszowski, 2005).

Safety And Hazards

Zukünftige Richtungen

The future directions in the field of ester research could involve the development of new synthetic methods for ester formation, particularly those that are more environmentally friendly and sustainable . For example, a cooperative catalytic system for the synthesis of beta-amino acid esters from beta-hydroxyl acid esters, including the bio-derived 3-hydroxypropionic acid, has been reported .

Eigenschaften

IUPAC Name |

ethyl (3R)-3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5/c1-5-17-10(15)8-9(14)6-7-13-11(16)18-12(2,3)4/h9,14H,5-8H2,1-4H3,(H,13,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTWSBWPFGVCAK-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CCNC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](CCNC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650653 | |

| Record name | Ethyl (3R)-5-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester | |

CAS RN |

182370-56-5 | |

| Record name | Ethyl (3R)-5-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 182370-56-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B66017.png)

![7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B66044.png)

![1,2-Benzenediol, 3-[(phenylimino)methyl]-](/img/structure/B66048.png)

![1-[(3S,4S)-5-Hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B66051.png)